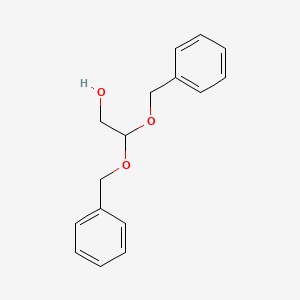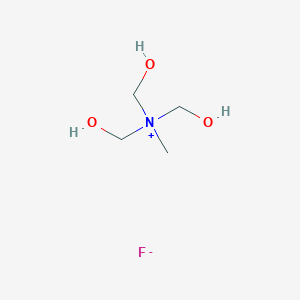
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride is a chemical compound with a unique structure that includes a hydroxyl group, bis(hydroxymethyl) groups, and a fluoride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride typically involves the reaction of N-methylmethanaminium with formaldehyde and hydrofluoric acid under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 25-30°C. The reaction mixture is then neutralized and purified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pH levels.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The fluoride ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like chloride ions (Cl⁻) or bromide ions (Br⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler amines.
Substitution: Corresponding halide-substituted compounds.
Scientific Research Applications
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial effects. The fluoride ion plays a crucial role in enhancing the compound’s reactivity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, triesters with lanolin fatty acids, sulfates (2:1)
- N,N′-Bis(2-hydroxyethyl)ethylenediamine
Uniqueness
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride is unique due to the presence of the fluoride ion, which imparts distinct chemical properties and reactivity compared to similar compounds. The combination of hydroxyl groups and fluoride ion makes it a versatile compound with diverse applications.
Properties
CAS No. |
652978-15-9 |
|---|---|
Molecular Formula |
C4H12FNO3 |
Molecular Weight |
141.14 g/mol |
IUPAC Name |
tris(hydroxymethyl)-methylazanium;fluoride |
InChI |
InChI=1S/C4H12NO3.FH/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1 |
InChI Key |
FFQCZDCWGKAOSB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CO)(CO)CO.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12542524.png)
![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)
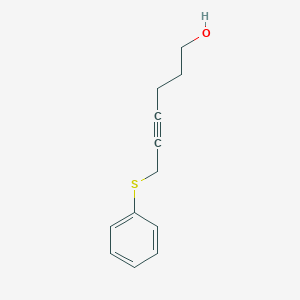
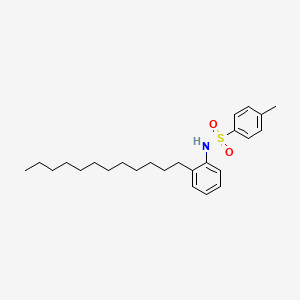
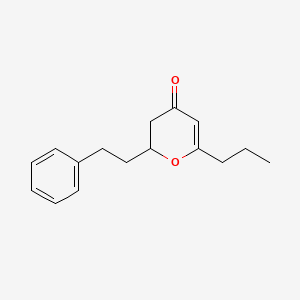


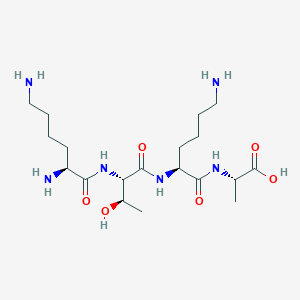

![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)

![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
